2-(3-Nitro-1H-pyrazol-1-yl)ethanimidamide hydrochloride

Description

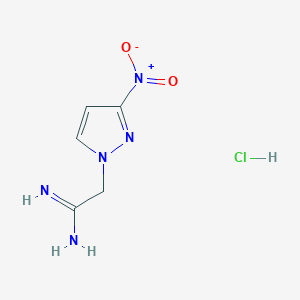

2-(3-Nitro-1H-pyrazol-1-yl)ethanimidamide hydrochloride is a nitro-substituted pyrazole derivative featuring an ethanimidamide backbone and a hydrochloride counterion. The compound’s structure includes a pyrazole ring substituted with a nitro (-NO₂) group at the 3-position, linked to an ethanimidamide moiety. Such nitro-pyrazole derivatives are of interest in medicinal and agrochemical research due to the nitro group’s electron-withdrawing properties, which can influence reactivity, binding affinity, and stability.

Properties

IUPAC Name |

2-(3-nitropyrazol-1-yl)ethanimidamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N5O2.ClH/c6-4(7)3-9-2-1-5(8-9)10(11)12;/h1-2H,3H2,(H3,6,7);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBCWJGCPWNLPBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1[N+](=O)[O-])CC(=N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(3-Nitro-1H-pyrazol-1-yl)ethanimidamide hydrochloride typically involves the reaction of 3-nitropyrazole with ethanimidamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid .

Chemical Reactions Analysis

2-(3-Nitro-1H-pyrazol-1-yl)ethanimidamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions, such as using hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Substitution: The pyrazole ring can undergo substitution reactions, where the nitro group is replaced by other functional groups.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-(3-Nitro-1H-pyrazol-1-yl)ethanimidamide hydrochloride is a chemical compound with the molecular formula and a molecular weight of 205.60 g/mol. It features a nitro group attached to a pyrazole ring. This compound is used in chemistry, biology, medicine, and industry.

Scientific Research Applications

2-(3-Nitro-1H-pyrazol-1-yl)ethanimidamide hydrochloride has applications in diverse scientific fields:

- Chemistry It serves as a building block in synthesizing complex heterocyclic compounds.

- Biology The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties. Studies indicate that pyrazole derivatives exhibit significant antimicrobial properties, showing effectiveness against bacterial strains like E. coli and S. aureus. Pyrazole derivatives have been explored for their ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

- Medicine There is ongoing research to explore its potential as a therapeutic agent for various diseases. The pyrazole moiety can modulate the activity of various enzymes and receptors, influencing metabolic pathways and cellular responses.

- Industry It is used in developing new materials and chemical processes.

Biological Activities

2-(3-Nitro-1H-pyrazol-1-yl)ethanimidamide hydrochloride is a heterocyclic compound with potential in medicinal chemistry. Its structure includes a pyrazole ring and a nitro group, which contribute to biological activities.

Antimicrobial Activity

Studies show that pyrazole derivatives have antimicrobial properties and have been effective against E. coli and S. aureus.

Anticancer Properties

Pyrazole derivatives have been explored for their ability to inhibit tumor growth through apoptosis induction and cell cycle arrest. Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation in vitro.

Mechanism of Action

The mechanism of action of 2-(3-Nitro-1H-pyrazol-1-yl)ethanimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The primary structural analogs of 2-(3-Nitro-1H-pyrazol-1-yl)ethanimidamide hydrochloride are other ethanimidamide hydrochlorides with varying substituents. A notable example from the provided evidence is 2-(2,6-Dichlorophenyl)ethanimidamide hydrochloride, which shares the ethanimidamide-hydrochloride backbone but differs in its aromatic substituent.

Table 1: Comparative Analysis

*Inferred based on substituent analysis; exact data unavailable in provided sources.

Key Differences and Implications:

Substituent Effects :

- The nitro group in the target compound is a stronger electron-withdrawing group compared to the chlorine atoms in 2-(2,6-dichlorophenyl)ethanimidamide hydrochloride. This difference likely alters electronic properties, solubility, and reactivity. For example, the nitro group may enhance stability in acidic conditions or facilitate interactions in biological targets.

- The pyrazole ring in the target compound introduces heterocyclic aromaticity, which contrasts with the dichlorophenyl group’s purely hydrocarbon-based aromatic system. Pyrazole derivatives are often explored for their pharmacokinetic profiles in drug discovery.

Physical Properties :

- The dichlorophenyl analog has a well-documented high melting point (323–325°C), indicative of strong intermolecular interactions (e.g., hydrogen bonding or ionic forces) in its crystalline form . The absence of melting point data for the nitro-pyrazole variant limits direct comparison.

Commercial Availability: The dichlorophenyl derivative is commercially available in varying quantities (1g to 10g) at listed prices, suggesting established synthetic protocols and demand in research . No similar data exist for the nitro-pyrazole compound, implying it may be a novel or less-studied entity.

Biological Activity

2-(3-Nitro-1H-pyrazol-1-yl)ethanimidamide hydrochloride is a heterocyclic compound with significant potential in medicinal chemistry. Its structure includes a pyrazole ring and a nitro group, which are known to contribute to various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₅H₈ClN₅O₂

- Molecular Weight : 205.60 g/mol

- Structural Features : The compound features a nitro group attached to the pyrazole ring, which can undergo reduction to form reactive intermediates that interact with cellular components.

The biological activity of 2-(3-Nitro-1H-pyrazol-1-yl)ethanimidamide hydrochloride is primarily attributed to:

- Interaction with Enzymes : The pyrazole moiety can modulate the activity of various enzymes and receptors, influencing metabolic pathways and cellular responses .

- Nitro Group Reduction : The nitro group may be reduced within biological systems, leading to the formation of reactive intermediates that can affect cellular signaling and function.

Biological Activities

Research has highlighted several biological activities associated with this compound:

Antimicrobial Activity

Studies indicate that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to 2-(3-Nitro-1H-pyrazol-1-yl)ethanimidamide hydrochloride have shown effectiveness against various bacterial strains, including E. coli and S. aureus .

Anticancer Properties

Preliminary investigations suggest potential anticancer effects. Pyrazole derivatives have been explored for their ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. In particular, compounds with similar structures have demonstrated promising results in inhibiting cancer cell proliferation in vitro .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Research involving carrageenan-induced edema models in rats has shown that pyrazole derivatives can significantly reduce inflammation markers, suggesting therapeutic potential for treating inflammatory diseases .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(3-Nitro-1H-pyrazol-1-yl)ethanimidamide hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a nitro-pyrazole derivative may react with ethanimidamide hydrochloride in tetrahydrofuran (THF) under reflux, as described in analogous syntheses . Optimization involves adjusting stoichiometry, solvent polarity (e.g., THF vs. DMF), and reaction time. Monitoring via TLC or in-situ NMR ensures reaction completion. Post-synthesis, purification via recrystallization (e.g., using methanol/diethyl ether) yields high-purity product.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy (¹H/¹³C): Assigns proton environments (e.g., pyrazole ring protons at δ ~6.5–8.5 ppm) and confirms substitution patterns .

- FTIR : Identifies functional groups (e.g., nitro stretches at ~1520–1350 cm⁻¹, C-N imidamide vibrations ~1650 cm⁻¹) .

- Elemental analysis : Validates C, H, N, and Cl content (±0.3% tolerance) .

- Mass spectrometry (ESI-MS) : Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C. Hygroscopic hydrochloride salts require desiccants (e.g., silica gel). Stability assessments via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) can identify decomposition pathways (e.g., nitro-group reduction or hydrolysis) .

Advanced Research Questions

Q. What strategies resolve contradictions between experimental data and computational predictions for this compound?

- Methodological Answer : Discrepancies (e.g., NMR chemical shifts vs. DFT calculations) require cross-validation:

- Dual solvent systems : Test solubility in DMSO-d₆ vs. CDCl₃ to assess tautomeric equilibria .

- X-ray crystallography : Resolves structural ambiguities (e.g., nitro-group orientation) via single-crystal analysis using SHELXL .

- Dynamic NMR : Detects conformational exchange in solution at variable temperatures .

Q. How can X-ray crystallography be applied to determine the solid-state structure of this compound?

- Methodological Answer :

- Crystal growth : Slow diffusion of diethyl ether into a methanol solution promotes nucleation .

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a CCD detector at 150 K to minimize thermal motion .

- Structure refinement : SHELXL refines positional parameters, anisotropic displacement, and hydrogen bonding (e.g., N–H···Cl interactions) .

Q. What in vitro and in vivo assays are suitable for studying its biological activity as an iNOS inhibitor?

- Methodological Answer :

- In vitro : Measure nitric oxide (NO) production in LPS-stimulated macrophages using Griess reagent. IC₅₀ values compare potency to reference inhibitors (e.g., 1400W) .

- Kinetic studies : Assess competitive vs. non-competitive inhibition via Lineweaver-Burk plots.

- In vivo : Rodent models of inflammation (e.g., carrageenan-induced paw edema) evaluate pharmacodynamic effects .

Q. How can computational modeling predict interactions between this compound and biological targets?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to model binding to iNOS active site (PDB: 3E6T). Key interactions include hydrogen bonding with heme propionates and π-stacking with Trp372 .

- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns. RMSD/RMSF analyses identify critical binding residues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.